Cas no 1187595-84-1 (Baricitinib phosphate)

バリシチニブリン酸塩(Baricitinib phosphate)は、選択的JAK1/JAK2阻害剤として開発された低分子医薬品です。主に関節リウマチやアトピー性皮膚炎などの自己免疫疾患の治療に用いられ、炎症性サイトカインのシグナル伝達を抑制することで効果を発揮します。その高い選択性により、従来の治療法に比べて副作用リスクが低減されている点が特徴です。また、経口投与が可能なため患者のQOL向上にも寄与します。臨床試験では、疾患活動性の有意な改善が確認されており、特に既存治療で効果不十分な症例に対する有用性が示されています。

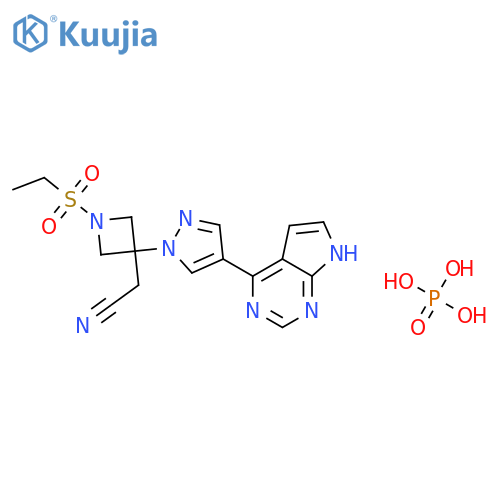

Baricitinib phosphate structure

商品名:Baricitinib phosphate

Baricitinib phosphate 化学的及び物理的性質

名前と識別子

-

- INCB-28050

- Baricitinib phosphate

- 2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile,phosphoric acid

- [1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile phosphate

- Baricitinib phosphate salt

- INCB 028050

- INCB-028050

- LY 3009104

- LY-3009104

- Baricitinib (phosphate)

- XIB47S8NNB

- INCB28050

- baricitinib-phosphate

- Baricitinib?Phosphate

- 3-Azetidineacetonitrile, 1-(ethylsulfonyl)-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)-, phosphate (1:1)

- SYN1117

- FBPOWTFFUBBKBB-UHFFFAOYSA-N

- C16H17N7O2S.H3PO4

- BCP15527

- [1-(Ethylsulfonyl)-3-[4-(7H-p

- 2-[1-ethylsulfonyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile phosphoric Acid

- 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphate

- s5754

- Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1)

- CS-1378

- SCHEMBL871037

- 2-(3-(4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-1h-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphate salt

- AS-16260

- DTXSID30657980

- AC-35322

- 1187595-84-1

- 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphoric acid salt

- baricitinib; phosphoric acid

- 2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;phosphoric acid

- HY-15315A

- AKOS026750447

- UNII-XIB47S8NNB

- Baricitinib phosphate?

- C71598

- LY3009104 phosphate

- INCB028050 phosphate

-

- MDL: MFCD21608464

- インチ: 1S/C16H17N7O2S.H3O4P/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;1-5(2,3)4/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H3,1,2,3,4)

- InChIKey: FBPOWTFFUBBKBB-UHFFFAOYSA-N

- ほほえんだ: S(C([H])([H])C([H])([H])[H])(N1C([H])([H])C(C([H])([H])C#N)(C1([H])[H])N1C([H])=C(C2=C3C([H])=C([H])N([H])C3=NC([H])=N2)C([H])=N1)(=O)=O.P(=O)(O[H])(O[H])O[H]

計算された属性

- せいみつぶんしりょう: 469.09333955g/mol

- どういたいしつりょう: 469.09333955g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 11

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 728

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 207

Baricitinib phosphate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Baricitinib phosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-15315A-5mg |

Baricitinib phosphate |

1187595-84-1 | 99.91% | 5mg |

¥500 | 2024-05-25 | |

| ChemScence | CS-1378-5mg |

Baricitinib (phosphate) |

1187595-84-1 | 99.91% | 5mg |

$72.0 | 2022-04-28 | |

| Ambeed | A214136-5mg |

2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphate |

1187595-84-1 | 98% | 5mg |

$20.0 | 2025-02-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2360-100 mg |

Baricitinib\xa0Phosphate |

1187595-84-1 | 98.87% | 100MG |

¥3185.00 | 2022-02-28 | |

| ChemScence | CS-1378-50mg |

Baricitinib (phosphate) |

1187595-84-1 | 99.91% | 50mg |

$144.0 | 2022-04-28 | |

| Chemenu | CM152424-100mg |

2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphate |

1187595-84-1 | 98% | 100mg |

$491 | 2021-08-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B28040-5mg |

Baricitinib phosphate |

1187595-84-1 | 98% | 5mg |

¥586.0 | 2022-10-09 | |

| DC Chemicals | DC8258-100 mg |

Baricitinib phosphate |

1187595-84-1 | >98% | 100mg |

$350.0 | 2022-03-01 | |

| DC Chemicals | DC8258-250 mg |

Baricitinib phosphate |

1187595-84-1 | >98% | 250mg |

$700.0 | 2022-03-01 | |

| Ambeed | A214136-100mg |

2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphate |

1187595-84-1 | 98% | 100mg |

$125.0 | 2025-02-20 |

Baricitinib phosphate 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

1187595-84-1 (Baricitinib phosphate) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

推奨される供給者

atkchemica

(CAS:1187595-84-1)Baricitinib phosphate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1187595-84-1)Baricitinib phosphate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):190.0/533.0